molecular formula C7H11NO2 B12899542 1-(2,5-Dimethyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one CAS No. 77219-13-7

1-(2,5-Dimethyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one

Cat. No.: B12899542
CAS No.: 77219-13-7
M. Wt: 141.17 g/mol
InChI Key: SJKBFVAZTMAGML-UHFFFAOYSA-N
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Description

1-(2,5-Dimethyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one is a heterocyclic compound featuring a partially saturated oxazole ring substituted with methyl groups at positions 2 and 3.

Properties

CAS No.

77219-13-7

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

1-(2,5-dimethyl-4H-1,3-oxazol-5-yl)ethanone

InChI

InChI=1S/C7H11NO2/c1-5(9)7(3)4-8-6(2)10-7/h4H2,1-3H3

InChI Key

SJKBFVAZTMAGML-UHFFFAOYSA-N

Canonical SMILES

CC1=NCC(O1)(C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one typically involves the cyclization of appropriate precursors. One common method is the iodocyclization of O-alkenyl imidates derived from 1,5-dimethyl-4-phenylimidazolidin-2-one . This reaction yields diastereoisomeric mixtures of 4,5-dihydro-1,3-oxazoles, which can be separated by flash chromatography and further processed to obtain the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can yield corresponding alcohols or amines.

    Substitution: The oxazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2,5-Dimethyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit or activate specific enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Oxazole vs. Thiadiazole/Triazole : The target oxazole compound exhibits reduced electron-withdrawing character compared to thiadiazole derivatives (e.g., C=S in thiadiazole vs. O in oxazole), affecting its reactivity in nucleophilic substitutions .
  • Chlorine or methoxy groups in oxadiazole/triazole derivatives enhance bioactivity via electronic modulation .

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound (MW 155.19) is smaller and likely more soluble than phenyl-substituted analogs (e.g., MW 189.21 for phenyl-oxazole) .
  • Spectroscopic Features : IR spectra of thiadiazole analogs show distinct C=O (~1700 cm⁻¹) and C=N (~1600 cm⁻¹) stretches, which would differ in oxazole derivatives due to ring electronegativity .

Biological Activity

1-(2,5-Dimethyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one (CAS No. 77219-13-7) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

The molecular formula of this compound is C7H11NO2C_7H_{11}NO_2, with a molecular weight of 141.17 g/mol. Its structure features a 1,3-oxazole ring, which is known for contributing various biological activities.

PropertyValue
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
CAS Registry Number77219-13-7
Density1.105 g/cm³
Boiling Point193.524 °C
Flash Point77.112 °C

Antimicrobial Activity

Research indicates that compounds containing the oxazole ring exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxazole showed activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial membrane integrity and inhibition of essential cellular processes.

Case Study : A derivative of 1-(2,5-Dimethyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations as low as 100 µg/mL .

Antioxidant Activity

The antioxidant potential of oxazole derivatives has been extensively studied. The DPPH radical scavenging assay is commonly employed to evaluate this activity.

Findings :

  • Compounds similar to 1-(2,5-Dimethyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone exhibited DPPH scavenging rates exceeding that of ascorbic acid in some cases.
CompoundDPPH Scavenging Activity (%)
Ascorbic Acid88.6
Oxazole Derivative A87.7
Oxazole Derivative B78.6

Cytotoxicity

In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound. The results showed selective toxicity towards certain cancer cell lines while exhibiting lower toxicity towards normal cells.

Case Study : A study evaluated the effects of the compound on human cancer cell lines (e.g., HeLa and MCF7), revealing IC50 values in the micromolar range, indicating potential as an anticancer agent .

Synthesis

The synthesis of 1-(2,5-Dimethyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone typically involves cyclization reactions that yield the oxazole moiety from appropriate precursors. Recent advancements have focused on optimizing yields and purity through various synthetic routes.

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